molecular formula C8H9BF2O3 B591781 (6-Ethoxy-2,3-difluorophenyl)boronic acid CAS No. 1309980-95-7

(6-Ethoxy-2,3-difluorophenyl)boronic acid

Cat. No.: B591781
CAS No.: 1309980-95-7
M. Wt: 201.964
InChI Key: KVSMPXUZSFLBMK-UHFFFAOYSA-N
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Description

(6-Ethoxy-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, (6-Ethoxy-2,3-difluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura coupling reactions enable the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly affect numerous biochemical pathways by contributing to the synthesis of bioactive compounds.

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at 2-8°C to maintain its stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-ethoxy-2,3-difluoroiodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-2,3-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biological Activity

(6-Ethoxy-2,3-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including an ethoxy group and two fluorine atoms on the aromatic ring, which may influence its biological activity and interaction with various molecular targets.

The molecular formula of this compound is C₈H₉BF₂O₃. The presence of fluorine atoms enhances the compound's lipophilicity, allowing for better interaction with lipid membranes and proteins, which is crucial for biological activity . The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

The mechanism of action of this compound primarily involves its interaction with specific biomolecules. The boron atom can form complexes with diols, which are abundant in biological systems, such as sugars and nucleotides. This property is particularly significant in the context of drug development, where boronic acids can modulate the activity of enzymes or receptors by altering their binding properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its effectiveness appears to be linked to its ability to interfere with metabolic pathways involved in cell proliferation .
  • Enzyme Inhibition : As a boronic acid derivative, it has been evaluated for its potential to inhibit proteases and other enzymes that are critical in various physiological processes. The interaction with enzyme active sites can lead to significant alterations in enzyme function .
  • Antidiabetic Potential : Some studies have explored the use of boronic acids as glucose sensors or modulators of insulin activity. The ability of this compound to bind glucose may position it as a candidate for further investigation in diabetes management .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of various boronic acids on cancer cell lines. This compound was included among tested compounds and showed promising results in reducing cell viability at specific concentrations .
  • Enzyme Interaction : Research focused on the binding affinity of different boronic acids to diol-containing substrates revealed that this compound exhibited a moderate binding affinity compared to other derivatives. This suggests potential utility in enzyme inhibition strategies where diol recognition is crucial .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Ethoxy-2,3-difluorophenylboronic acidEthoxy group, 2 fluorinesAntitumor activity; enzyme inhibition
3-Ethoxy-2,4,6-trifluorophenylboronic acidEthoxy group, 3 fluorinesStronger enzyme inhibition; lower cytotoxicity
4-Methylphenylboronic acidMethyl group instead of ethoxyLower lipophilicity; limited biological activity

Properties

IUPAC Name

(6-ethoxy-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSMPXUZSFLBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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